(3R,4S,5R,6S)-1-Aza-4-hydroxy-5-formyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one
CAS No.: 145452-03-5
Cat. No.: VC0018378
Molecular Formula: C₁₁H₁₇NO₄
Molecular Weight: 227.26
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 145452-03-5 |
|---|---|
| Molecular Formula | C₁₁H₁₇NO₄ |
| Molecular Weight | 227.26 |
| IUPAC Name | (1S,6R,7S,7aS)-7-hydroxy-6-methyl-5-oxo-1-propan-2-yl-1,3,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazole-7a-carbaldehyde |
| Standard InChI | InChI=1S/C11H17NO4/c1-6(2)9-11(4-13)8(14)7(3)10(15)12(11)5-16-9/h4,6-9,14H,5H2,1-3H3/t7-,8+,9+,11+/m1/s1 |
| SMILES | CC1C(C2(C(OCN2C1=O)C(C)C)C=O)O |
Introduction
Chemical Identity and Nomenclature
(3R,4S,5R,6S)-1-Aza-4-hydroxy-5-formyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one is identified by CAS number 145452-03-5 . This complex heterocyclic compound belongs to the class of bicyclic compounds containing nitrogen and oxygen heteroatoms in its core structure. The systematic name indicates specific stereochemistry at positions 3, 4, 5, and 6, which is crucial for its chemical behavior and biological activity.
The compound is also known by several synonyms including "[1S-(1α,6α,7α,7aα)]-Dihydro-7-hydroxy-6-methyl-1-(1-methylethyl)-5-oxo-1H,3H-pyrrolo[1,2-c]oxazole-7a(5H)-carboxaldehyde" . The different naming conventions reflect both the systematic IUPAC approach and alternative structural perspectives, particularly focusing on the pyrrolo[1,2-c]oxazole core with specific substituents.
Basic Molecular Information
The fundamental molecular properties of the compound are presented in the following comprehensive table:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 145452-03-5 | |
| Molecular Formula | C11H17NO4 | |
| Molecular Weight | 227.26 g/mol | |
| Appearance | White Solid | |
| Stereochemistry | (3R,4S,5R,6S) |
This bicyclic structure contains four stereogenic centers, as indicated in the systematic name, which significantly influence its three-dimensional arrangement and consequently its chemical reactivity and biological properties.
Physicochemical Properties
The physicochemical properties of (3R,4S,5R,6S)-1-Aza-4-hydroxy-5-formyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one provide critical insights into its behavior in various environments and its potential applications in chemical synthesis.
Physical Properties
The compound exists as a white solid at standard conditions with distinct melting and boiling points as outlined below:
| Physical Property | Value | Method | Source |
|---|---|---|---|
| Melting Point | 108-110°C | Experimental | |
| Boiling Point | 402.0±45.0 °C | Predicted | |
| Density | 1.25±0.1 g/cm³ | Predicted | |
| Physical State | Solid | Experimental | |
| Color | White | Experimental |
The high boiling point is indicative of significant intermolecular forces, likely hydrogen bonding through the hydroxyl and formyl groups. These properties influence handling procedures during synthesis and purification processes.
Chemical Properties
The chemical behavior of this compound is largely determined by its functional groups and their spatial arrangement:
| Chemical Property | Value/Description | Method | Source |
|---|---|---|---|
| pKa | 12.77±0.70 | Predicted | |
| Solubility | Soluble in dichloromethane, ethyl acetate, methanol | Experimental | |
| Reactive Groups | Hydroxyl, formyl, lactam | - |
The predicted pKa value of 12.77±0.70 suggests that the compound is a weak acid, likely due to the hydroxyl group at position 4. The solubility profile indicates moderate polarity, being soluble in both polar (methanol) and moderately polar solvents (dichloromethane, ethyl acetate).
Structural Characteristics and Comparison
The structure of (3R,4S,5R,6S)-1-Aza-4-hydroxy-5-formyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one features a bicyclic framework with a pyrrolo[1,2-c]oxazole core. This section examines its structural features and compares it with related compounds.
Key Structural Features
The compound contains several functional groups that contribute to its chemical reactivity:
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A lactam (cyclic amide) functionality at position 2
-
A hydroxyl group at position 4
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A formyl (aldehyde) group at position 5
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An isopropyl substituent at position 6
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A methyl group at position 3
These functional groups, along with the specific stereochemistry indicated in the name, create a unique three-dimensional structure that influences its interactions with other molecules.
Comparison with Related Compounds
A closely related compound is (3R,4S,5R,6S)-1-Aza-4-hydroxy-5-hydroxymethyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one (CAS: 145452-02-4) . The key difference lies in position 5, where a hydroxymethyl group replaces the formyl group. This structural variation results in distinct physical properties:
| Property | Formyl Derivative (145452-03-5) | Hydroxymethyl Derivative (145452-02-4) |
|---|---|---|
| Molecular Formula | C11H17NO4 | C11H19NO4 |
| Molecular Weight | 227.26 g/mol | 229.27 g/mol |
| Melting Point | 108-110°C | 160-172°C |
| Solubility | Dichloromethane, ethyl acetate, methanol | Acetone, chloroform, dichloromethane, ethanol, methanol |
The hydroxymethyl derivative demonstrates a significantly higher melting point and broader solubility profile, suggesting stronger intermolecular hydrogen bonding capabilities compared to the formyl derivative .
Applications and Significance
(3R,4S,5R,6S)-1-Aza-4-hydroxy-5-formyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one serves important functions in organic synthesis and potentially other areas of chemistry.
Synthetic Applications
The compound is described as "useful in organic synthesis" , suggesting its application as:
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A building block for more complex molecules
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An intermediate in the synthesis of bioactive compounds
-
A chiral auxiliary or template for stereoselective reactions
Its well-defined stereochemistry at four centers makes it valuable for creating compounds with precise spatial arrangements of atoms.
Research Significance
The complex structure and stereochemistry of this compound make it significant in several research contexts:
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As a model compound for studying stereoselective reactions
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In developing new synthetic methodologies for complex heterocycles
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Potentially as a precursor to compounds with biological activity
The methodologies employed in its synthesis and manipulation likely contribute to the broader field of heterocyclic chemistry, particularly in the development of stereoselective synthetic approaches.
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